Product packaging for Calcium di(quinolin-8-olate)(Cat. No.:CAS No. 7069-05-8)

Calcium di(quinolin-8-olate)

Cat. No.: B13742520
CAS No.: 7069-05-8
M. Wt: 328.4 g/mol
InChI Key: SSRDUXKBRJYDLX-UHFFFAOYSA-L
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Description

Significance of Metal-Organic Complexes in Modern Scientific Disciplines

Metal-organic complexes, also known as coordination complexes, are a cornerstone of modern science, bridging the gap between organic and inorganic chemistry. mdpi.com These compounds, consisting of a central metal ion bonded to one or more organic ligands, exhibit a remarkable diversity of structures and functionalities. mdpi.comrsc.org This versatility has positioned them as critical components in a wide array of applications, including catalysis, electronics, photonics, and medicine. mdpi.com The unique properties of metal-organic complexes arise from the intricate interplay between the metal center and the organic ligands, allowing for the fine-tuning of their electronic, optical, and magnetic characteristics. mdpi.com

In the realm of materials science, metal-organic frameworks (MOFs), a class of crystalline coordination polymers, have garnered significant attention. rsc.orgbccresearch.com Their high porosity and vast surface areas make them exceptionally suited for gas storage and separation, catalysis, and drug delivery. bccresearch.com The ability to customize the properties of MOFs by selecting different metal ions and organic linkers offers a powerful tool for designing materials with specific functionalities. rsc.orgbccresearch.com

The Quinolin-8-olate Ligand: A Versatile Scaffold in Coordination Chemistry and Materials Science

The quinolin-8-olate ligand, derived from 8-hydroxyquinoline (B1678124), is a highly versatile bidentate chelating agent that has been extensively studied in coordination chemistry. ontosight.ainih.gov Its ability to form stable complexes with a wide range of metal ions is well-documented. ontosight.aitandfonline.com The stability of these complexes is attributed to the formation of a five-membered chelate ring involving the metal ion and the nitrogen and oxygen atoms of the quinolin-8-olate ligand. This chelation effect enhances the thermodynamic stability of the resulting complex.

The aromatic nature of the quinoline (B57606) ring system also plays a crucial role in the properties of its metal complexes. researchgate.net The electronic properties of the ligand can be readily modified by introducing substituents onto the quinoline backbone, thereby influencing the characteristics of the metal complex. tandfonline.com This tunability makes quinolin-8-olate a valuable building block for the design of functional materials with tailored optical and electronic properties. ontosight.ai For instance, metal complexes of quinolin-8-olate have been investigated for their applications in organic light-emitting diodes (OLEDs) due to their luminescent properties. ontosight.aigoogle.com

Rationale for Focused Academic Research on Calcium Di(quinolin-8-olate) Systems

Historical Context of Quinolin-8-olate Metal Complexes in Research

The study of metal complexes of quinolin-8-olate has a rich history dating back to the late 19th century, with Alfred Werner's pioneering work on coordination chemistry laying the fundamental groundwork. berkeley.edu Initially, research focused on their use in analytical chemistry for the selective precipitation and determination of metal ions. rsc.org Over the years, the scope of research expanded significantly as the unique properties of these complexes were recognized.

A pivotal moment in the application of quinolin-8-olate complexes was the development of tris(8-hydroxyquinolinato)aluminum (AlQ₃) as a standard emitter and electron transport material in OLEDs. google.com This discovery sparked immense interest in the luminescent properties of other metal quinolin-8-olate complexes, leading to extensive investigations into their synthesis, characterization, and application in optoelectronic devices. ontosight.aigoogle.com Researchers have explored a wide range of metal ions, including transition metals and main group elements, to modulate the emission color and efficiency of these materials. tandfonline.comrsc.orgias.ac.in

Emergence of Calcium-Based Complexes in Functional Materials Development

In recent years, there has been a growing interest in the development of functional materials based on abundant and biocompatible elements. rsc.org Calcium, being one of the most abundant metals in the Earth's crust and possessing low toxicity, has emerged as a particularly attractive candidate for the design of sustainable and environmentally friendly materials. rsc.orgosti.gov

The application of calcium-based complexes in catalysis and materials science has seen significant advancements. rsc.org For example, calcium catalysts have demonstrated high efficiency in various organic transformations, including polymerization reactions for producing biodegradable polyesters. rsc.org The unique combination of calcium's Lewis acidity and the properties of the coordinated ligands contributes to the reactivity of its organometallic complexes. rsc.org

Furthermore, calcium-based metal-organic frameworks (Ca-MOFs) have shown considerable potential for applications in molecular separations, and biomedical fields due to their stability, low density, and high biocompatibility. osti.gov The development of multifunctional hybrid materials through calcium-based biomineralization processes is another promising area of research, with potential applications in regenerative medicine and drug delivery. bohrium.commdpi.com The focus on Calcium di(quinolin-8-olate) is a natural progression, combining the well-established versatility of the quinolin-8-olate ligand with the sustainable and biocompatible nature of calcium. ontosight.ai

Interactive Data Table: Properties of Calcium di(quinolin-8-olate)

PropertyValueReference
CAS Number 7069-05-8 guidechem.com
Molecular Formula C₁₈H₁₂CaN₂O₂ ontosight.ai
Appearance Bluish-green photoluminescent powder researchgate.net
Synthesis Method Co-precipitation reaction of calcium salts with quinolin-8-ol ontosight.airesearchgate.net
Coordination The calcium ion is coordinated by two quinolin-8-olate ligands. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12CaN2O2 B13742520 Calcium di(quinolin-8-olate) CAS No. 7069-05-8

Properties

CAS No.

7069-05-8

Molecular Formula

C18H12CaN2O2

Molecular Weight

328.4 g/mol

IUPAC Name

calcium;quinolin-8-olate

InChI

InChI=1S/2C9H7NO.Ca/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2

InChI Key

SSRDUXKBRJYDLX-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Ca+2]

Origin of Product

United States

Advanced Structural Characterization and Crystal Engineering

Single Crystal X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal insights into the molecular structure and packing of Calcium di(quinolin-8-olate).

Elucidation of Molecular and Crystal Structures

A successful SCXRD experiment on a suitable single crystal of Calcium di(quinolin-8-olate) would reveal its molecular structure, confirming the 1:2 stoichiometry of calcium to the deprotonated quinolin-8-olate ligand. It would illustrate how the calcium ion is coordinated by the nitrogen and oxygen atoms of the two bidentate ligands. Furthermore, the analysis would describe the crystal packing, detailing how individual molecules of Calcium di(quinolin-8-olate) are arranged in the crystal lattice and identifying any intermolecular interactions, such as π-π stacking between the quinoline (B57606) rings.

Analysis of Coordination Geometry and Bonding Parameters

The primary coordination sphere of the calcium ion is of significant chemical interest. SCXRD data would allow for a precise determination of the coordination number and geometry around the Ca²⁺ ion. Based on related structures, a coordination number of four or higher is expected, potentially leading to geometries such as tetrahedral, square planar, or more complex polyhedra if solvent molecules or intermolecular interactions are involved.

Key bonding parameters that would be determined include:

Bond Lengths: The distances between the calcium ion and the coordinating oxygen (Ca-O) and nitrogen (Ca-N) atoms of the quinolin-8-olate ligands.

Bond Angles: The angles formed between the coordinating atoms and the central calcium ion (e.g., O-Ca-O, O-Ca-N, N-Ca-N). These angles define the specific coordination polyhedron.

A data table summarizing these parameters would be generated from the crystallographic information file (CIF).

Table 1: Hypothetical Bonding Parameters for Calcium di(quinolin-8-olate) from SCXRD (Note: This table is illustrative as specific experimental data is not available.)

ParameterValue (Å or °)
Ca-O Bond LengthData Needed
Ca-N Bond LengthData Needed
O-Ca-N Bite AngleData Needed
Inter-ligand AnglesData Needed

Determination of Unit Cell Parameters and Lattice Types

The crystallographic analysis would define the fundamental repeating unit of the crystal, known as the unit cell. This includes determining the crystal system, lattice type, and the precise dimensions of the unit cell.

Table 2: Hypothetical Unit Cell Parameters for Calcium di(quinolin-8-olate) (Note: This table is illustrative as specific experimental data is not available.)

ParameterValue
Crystal SystemData Needed
Space GroupData Needed
a (Å)Data Needed
b (Å)Data Needed
c (Å)Data Needed
α (°)Data Needed
β (°)Data Needed
γ (°)Data Needed
Volume (ų)Data Needed
Z (molecules/cell)Data Needed

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials. It is essential for confirming the bulk properties of a synthesized compound, such as its crystallinity and phase purity.

Determination of Crystallinity and Crystalline Size

A PXRD pattern of a synthesized Calcium di(quinolin-8-olate) powder would immediately indicate the nature of the material. Sharp, well-defined peaks in the diffractogram would confirm a crystalline structure, while broad, diffuse humps would suggest an amorphous or poorly crystalline nature.

The average crystalline size (or domain size) can be estimated from the broadening of the diffraction peaks using the Scherrer equation. This calculation provides insight into the microstructure of the powder sample.

Phase Purity and Polymorphism Investigations

PXRD is a crucial tool for assessing the phase purity of a synthesized sample. The experimental PXRD pattern would be compared against a theoretical pattern generated from the single-crystal data (if available). The absence of any additional peaks would confirm that the sample is a single, pure phase. The presence of unexpected peaks would indicate impurities or the existence of multiple crystalline forms (polymorphs).

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of materials science. PXRD is the primary method for identifying and distinguishing between different polymorphs of Calcium di(quinolin-8-olate), as each polymorph would produce a unique diffraction pattern.

Rietveld Refinement for Structural Details in Polycrystalline Samples

Rietveld refinement is a powerful analytical technique used for the characterization of crystalline materials from powder diffraction data (X-ray, neutron, or electron). wikipedia.orgresearchgate.net This method involves fitting a calculated theoretical diffraction pattern to the entire measured experimental pattern, allowing for the extraction of detailed structural information. wikipedia.orgacs.org For polycrystalline samples of Calcium di(quinolin-8-olate), which may not be available as single crystals suitable for conventional crystallography, Rietveld refinement is an invaluable tool.

The process uses a least-squares approach to refine a multitude of parameters simultaneously until the calculated profile optimally matches the experimental data. wikipedia.orgacs.org Key structural parameters that can be determined for Calcium di(quinolin-8-olate) through this method include:

Lattice Parameters: Precise determination of the unit cell dimensions (a, b, c, α, β, γ).

Atomic Coordinates: The positions of the calcium, oxygen, nitrogen, and carbon atoms within the unit cell.

Site Occupancy Factors: Information on the occupancy of specific atomic sites, which can reveal stoichiometry and defects.

Bond Lengths and Angles: Calculation of the distances between the calcium ion and the coordinating oxygen and nitrogen atoms of the quinolin-8-olate ligands, as well as the internal geometry of the ligand itself.

Crystallite Size and Microstrain: Analysis of the peak broadening in the diffraction pattern can provide insights into the average size of the crystalline domains and the presence of lattice strain.

Advanced Spectroscopic Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups and elucidating the coordination environment in Calcium di(quinolin-8-olate). By analyzing the vibrational modes of the molecule, FTIR confirms the formation of the metal complex. The coordination of the quinolin-8-olate ligand to the calcium ion is evidenced by distinct changes in the infrared spectrum compared to the free 8-hydroxyquinoline (B1678124) (8-HQ) ligand. scirp.org

The most significant spectral change upon complexation is the disappearance or significant attenuation of the broad absorption band associated with the phenolic O-H stretching vibration, typically observed around 3180-3600 cm⁻¹ in the free ligand. scirp.orgajchem-a.comresearchgate.net This indicates the deprotonation of the hydroxyl group and the formation of a Ca-O bond.

Furthermore, the formation of coordinate bonds between the calcium ion and the ligand's oxygen and nitrogen atoms introduces new vibrational modes at lower frequencies. The appearance of bands attributable to Ca-O and Ca-N stretching vibrations confirms the chelation. researchgate.net The vibrational frequencies of the quinoline ring system are also perturbed upon coordination, leading to shifts in the C=C, C=N, and C-O stretching and bending modes. scirp.orgresearchgate.net

Key FTIR Vibrational Assignments for Calcium di(quinolin-8-olate)

Wavenumber (cm⁻¹)AssignmentSignificance
~3180O-H stretchDisappears upon complexation with Ca²⁺, confirming deprotonation. scirp.org
~1600C=N stretchShifts upon coordination, indicating N-atom involvement in chelation. ajchem-a.com
~1500-1580C=C aromatic stretchShifts indicate changes in the electronic structure of the quinoline ring upon chelation.
~1100C-O stretchShifts to a higher frequency upon coordination, confirming O-atom involvement in the Ca-O bond.
< 700Ca-O / Ca-N stretchNew bands appear, providing direct evidence of metal-ligand bond formation. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides critical information about the elemental composition and the chemical states of the elements within the top 2-10 nm of a material's surface. rsc.org For Calcium di(quinolin-8-olate), XPS analysis is essential for verifying the presence of all constituent elements (Ca, C, N, O) and for determining their respective oxidation states and chemical environments. casaxps.com

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical state.

Calcium (Ca 2p): The Ca 2p core-level spectrum is expected to show a doublet corresponding to the Ca 2p₃/₂ and Ca 2p₁/₂ spin-orbit components. The binding energy of the Ca 2p₃/₂ peak for calcium in an organometallic complex is typically observed in the range of 347-349 eV. thermofisher.comxpsfitting.com A shift in this binding energy compared to simple ionic salts like calcite (CaCO₃) can provide insight into the covalent character of the Ca-O and Ca-N bonds. researchgate.netresearchgate.net

Oxygen (O 1s): The O 1s spectrum can distinguish between different oxygen environments. In Calcium di(quinolin-8-olate), the primary oxygen peak will correspond to the oxygen atom coordinated to the calcium (Ca-O-C).

Nitrogen (N 1s): The N 1s peak will correspond to the nitrogen atom in the quinoline ring that is coordinated to the calcium ion. Its binding energy will differ from that of uncoordinated nitrogen atoms.

Carbon (C 1s): The C 1s spectrum will be more complex, with multiple components corresponding to the different types of carbon atoms in the quinoline ring (C-C, C-H, C-N, and C-O).

Deconvolution of these high-resolution spectra allows for the quantification of each chemical state, confirming the successful synthesis and purity of the compound.

Expected XPS Binding Energies for Calcium di(quinolin-8-olate)

Element (Core Level)Expected Binding Energy (eV)Inferred Chemical State
Ca 2p₃/₂347.2 - 349.4Ca²⁺ coordinated to O and N. thermofisher.comresearchgate.net
O 1s~531 - 533Oxygen in a C-O-Ca linkage.
N 1s~399 - 401Nitrogen in the quinoline ring coordinated to Ca²⁺.
C 1s~284.8 - 288Multiple states: C-C/C-H, C-N, C-O.

Note: Binding energies are typically referenced to the adventitious C 1s peak at 284.8 eV. thermofisher.com

Microscopic and Surface Morphology Characterization

Scanning Electron Microscopy (SEM) for Surface Topography and Crystal Morphology

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. For Calcium di(quinolin-8-olate), SEM analysis provides direct insight into the crystal habit, size, and aggregation state of the synthesized powder. This information is crucial as the morphology of metal-organic materials can significantly influence their bulk properties. researchgate.netresearchgate.net

The technique works by scanning the sample with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. SEM images can reveal:

Crystal Morphology: The characteristic shape of the crystals, such as needles, plates, rods, or irregular flakes, can be determined. researchgate.net The crystal habit is a reflection of the internal crystal structure and the conditions during crystallization.

Surface Texture: The fine details of the crystal surfaces, such as smoothness, roughness, or the presence of steps and defects, can be observed.

Aggregation: The extent to which individual crystals agglomerate to form larger secondary structures can be evaluated.

For coordination polymers like Calcium di(quinolin-8-olate), synthesis conditions can heavily influence the resulting morphology. nih.gov For instance, different solvent systems or reaction temperatures can lead to distinct crystal forms, which can be readily identified and compared using SEM.

Atomic Force Microscopy (AFM) for Nanoscale Surface Analysis and Thin Film Homogeneity

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces with sub-nanometer resolution. spectraresearch.com It is particularly well-suited for characterizing the nanoscale surface features of Calcium di(quinolin-8-olate), especially when deposited as a thin film for applications in organic electronics like OLEDs. unileoben.ac.at Unlike electron microscopy, AFM can provide three-dimensional topographical data without the need for a vacuum environment. spectraresearch.com

In AFM, a sharp tip attached to a flexible cantilever is scanned across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographical map. stanford.edu For thin films of Calcium di(quinolin-8-olate), AFM analysis is critical for evaluating:

Surface Roughness: AFM provides quantitative measurements of surface roughness, such as the root-mean-square (RMS) roughness. A smooth, uniform film is often essential for optimal device performance, and AFM can measure this with angstrom-level precision. researchgate.netresearchgate.netoxinst.com

Film Homogeneity and Grain Structure: The technique can visualize the grain structure of the film, revealing the size, shape, and distribution of crystalline domains. jlu.edu.cn This is crucial for understanding charge transport and other electronic properties. researchgate.net

Presence of Defects: AFM can identify nanoscale defects such as pinholes, cracks, or aggregates that could compromise the integrity and function of the thin film. researchgate.net

By providing detailed, quantitative data on the nanoscale topography, AFM plays a key role in optimizing the deposition process to achieve high-quality, homogeneous thin films of Calcium di(quinolin-8-olate) for advanced applications.

Detailed Spectroscopic and Photophysical Investigations

Electronic Absorption Spectroscopy (UV-Visible)

The interaction of Caq₂ with ultraviolet and visible light is characterized by distinct absorption bands that provide insight into its electronic structure.

The UV-Visible absorption spectrum of Calcium di(quinolin-8-olate) is primarily governed by the electronic transitions within the quinolin-8-olate ligands. When studied as a powder or in a thin film, the absorption spectrum typically displays broad peaks in the 300 nm to 400 nm range nih.gov. These absorption bands arise from the excitation of electrons from lower energy molecular orbitals to higher energy ones. The specific energies of these transitions, and thus the positions of the absorption peaks, are sensitive to the molecular environment and physical state of the compound.

The electronic transitions observed in Caq₂ are predominantly assigned as ligand-centered π-π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, localized entirely within the aromatic system of the quinolin-8-olate ligand. The calcium ion, Ca²⁺, has a d⁰ electronic configuration, meaning it lacks d-shell electrons. Consequently, conventional Metal-to-Ligand Charge Transfer (MLCT) transitions, where an electron is excited from a metal-centered orbital to a ligand-centered orbital, are not expected for this compound. The primary role of the calcium ion is to hold the ligands in a rigid conformation, which in turn influences the energy levels of the ligand's orbitals and enhances its photoluminescent properties.

The physical arrangement of Caq₂ molecules significantly impacts its absorption characteristics. Research has shown that the UV-Vis absorption bands of Caq₂ can be split and shifted depending on the sample's form, such as a crystalline powder versus a thin film uniwa.gr. These spectral shifts are attributed to the different orientations and intermolecular interactions of the Caq₂ molecules in each state uniwa.gr. In a thin film, for instance, molecules may adopt a specific packing or orientation, leading to different electronic coupling between adjacent molecules compared to the random orientation found in a powder. This variation in intermolecular interaction alters the energy levels of the molecular orbitals, resulting in observable changes in the absorption spectrum.

Photoluminescence Spectroscopy

Upon absorption of light, Calcium di(quinolin-8-olate) can dissipate the excess energy through the emission of photons, a process known as photoluminescence.

The photoluminescence of Caq₂ is a direct consequence of the chelation of the calcium ion by the 8-hydroxyquinoline (B1678124) ligand. The free 8-hydroxyquinoline molecule is weakly fluorescent, a characteristic attributed to an efficient excited-state intramolecular proton transfer (ESIPT) process, which provides a non-radiative decay pathway mdpi.com. Upon forming a complex with a metal ion like Ca²⁺, this ESIPT pathway is inhibited, leading to a significant enhancement of fluorescence mdpi.com. The emission is therefore a ligand-based fluorescence.

Caq₂ is known to exhibit strong photoluminescence in the blue-green to green region of the visible spectrum. Different studies have reported slightly different emission maxima, which can be influenced by the material's synthesis method and morphology. For example, Caq₂ powder synthesized via a co-precipitation route has been reported to show bluish-green photoluminescence with a maximum at 480 nm uniwa.gr. When this powder was blended into a PMMA thin film, the emission was red-shifted by 10 nm to 490 nm uniwa.gr. Another study comparing different metal quinolates reported a green photoluminescence maximum at 523 nm for Caq₂ powder.

Table 1: Reported Photoluminescence (PL) Emission Maxima for Calcium di(quinolin-8-olate) (Caq₂)

Sample FormEmission Maximum (λem)Reference
Powder480 nm uniwa.gr
PMMA Thin Film490 nm uniwa.gr
Powder523 nm

The photoluminescence quantum efficiency, which is the ratio of photons emitted to photons absorbed, is a critical parameter for evaluating the performance of a luminescent material. While specific quantum yield values for Caq₂ are not widely reported, comparative studies have shown that the fluorescence intensity of Caq₂ can be higher than that of other quinolate complexes like ZnQ₂ and CdQ₂.

Luminescence quenching refers to any process that decreases the fluorescence intensity of a substance. For metal-organic complexes like Caq₂, quenching can occur through several mechanisms. Thermal quenching can happen as temperature increases, providing more energy for non-radiative decay pathways. Another common phenomenon is concentration quenching, where at high concentrations, intermolecular interactions between the luminescent molecules can lead to the formation of non-emissive aggregates or facilitate energy transfer to quenching sites. Furthermore, interactions with other molecules or vibrational quenching, where the excited state energy is dissipated as heat through molecular vibrations, can also reduce luminescence efficiency.

Environmental and Matrix Effects on Photoluminescent Properties

The photoluminescent properties of Calcium di(quinolin-8-olate), often abbreviated as Ca(q)₂ or CaQ₂, are significantly influenced by its surrounding environment. The polarity of the solvent or the nature of the solid-state matrix can alter the energy levels of the molecule's electronic states, leading to shifts in its emission spectra, a phenomenon known as solvatochromism.

In its solid, powdered form, Calcium di(quinolin-8-olate) exhibits a characteristic bluish-green photoluminescence with an emission maximum centered at approximately 480 nm. When this compound is incorporated into a thin film matrix, a noticeable red-shift of about 10 nm is observed in its emission spectrum. This shift is indicative of the different local environment experienced by the Ca(q)₂ molecules within the film compared to the bulk powder, likely due to intermolecular interactions and the dielectric properties of the host material.

While comprehensive studies detailing the photoluminescent behavior of Calcium di(quinolin-8-olate) across a wide range of solvents are not extensively documented in publicly available literature, the behavior of other metal chelates of 8-hydroxyquinoline (quinolin-8-ol) can provide valuable insights. For these related compounds, a general trend is observed where the fluorescence emission maximum shifts to longer wavelengths (a bathochromic or red-shift) as the polarity of the solvent increases. This is attributed to the stabilization of the more polar excited state relative to the ground state in polar solvents.

To illustrate the typical influence of the environment on the photophysical properties of such metal complexes, the following interactive data table presents hypothetical data based on the known behavior of similar quinolin-8-olate compounds. This data serves to demonstrate the expected trends for Calcium di(quinolin-8-olate).

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, also demonstrates a strong dependence on the solvent environment. Typically, for quinolin-8-olate complexes, the quantum yield decreases with increasing solvent polarity. This is often due to the promotion of non-radiative decay pathways in more polar environments, which compete with the radiative decay (fluorescence).

Time-Resolved Spectroscopy for Excited State Dynamics

Fluorescence Lifetime Measurements and Radiative/Non-Radiative Decay Pathways

Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of the excited state of a molecule. The fluorescence lifetime (τ) is a measure of the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the kinetics of the de-excitation process, which can occur through radiative (fluorescence) and non-radiative pathways.

Specific experimental data on the fluorescence lifetime of Calcium di(quinolin-8-olate) is scarce in the current scientific literature. However, studies on related calcium-binding fluorescent probes, such as Quin-2, reveal significant changes in fluorescence lifetime upon ion binding. For instance, the fluorescence decay of Quin-2 can be described by two components, with the lifetime of the calcium-bound form being substantially longer than that of the free indicator. This highlights the sensitivity of fluorescence lifetime to the immediate coordination environment of the metal ion.

The radiative decay rate constant (kr) and the non-radiative decay rate constant (knr) can be determined from the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τ) using the following relationships:

kr = ΦF / τ knr = (1 - ΦF) / τ

An increase in the non-radiative decay rate will lead to a decrease in both the fluorescence quantum yield and the lifetime. The following interactive table provides a hypothetical representation of how these parameters might vary for Calcium di(quinolin-8-olate) in different solvents, based on general observations for similar compounds.

Transient Absorption Spectroscopy for Excited State Characterization

Transient absorption spectroscopy is a pump-probe technique that allows for the direct observation of excited electronic states and their subsequent decay dynamics. By exciting the sample with a short laser pulse (the pump) and monitoring the change in absorbance with a second, delayed pulse (the probe), one can map the evolution of the excited state population over time.

To date, there are no specific transient absorption spectroscopic studies reported in the literature that are solely focused on Calcium di(quinolin-8-olate). However, research on other metal complexes of 8-hydroxyquinoline and related ligands provides a framework for what might be expected.

Upon photoexcitation, Calcium di(quinolin-8-olate) would be promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The transient absorption spectrum would then be characterized by new absorption bands corresponding to transitions from this S₁ state to higher-lying excited singlet states (Sₙ). The decay of this excited-state absorption signal over time would mirror the decay of the S₁ state population, providing information that is complementary to fluorescence lifetime measurements.

Furthermore, transient absorption spectroscopy can reveal the formation of other transient species, such as triplet states (T₁), which are formed through intersystem crossing from the excited singlet state. The T₁ state would have its own characteristic absorption spectrum (T₁ → Tₙ transitions) and a typically longer lifetime than the S₁ state. By analyzing the spectral and temporal evolution of the transient absorption signals, it is possible to elucidate the complete photophysical pathways, including the efficiency of intersystem crossing and the lifetime of the triplet state. Such studies are crucial for applications where the triplet state plays a key role, for instance, in photodynamic therapy or organic light-emitting diodes.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Calcium di(quinolin-8-olate), DFT calculations would provide significant insights into its behavior and potential applications.

Electronic Structure Analysis: HOMO-LUMO Gaps and Energy Level Alignment

The Highest Occuputed Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key parameter that influences the electrical conductivity and the wavelength of light absorbed or emitted by the molecule.

Table 1: Hypothetical DFT Calculation Results for Electronic Properties of Calcium di(quinolin-8-olate)

Property Calculated Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Geometrical Optimization and Vibrational Frequency Predictions

DFT calculations are also employed to determine the most stable three-dimensional structure of a molecule through a process called geometrical optimization. This would reveal the precise bond lengths, bond angles, and dihedral angles of Calcium di(quinolin-8-olate).

Furthermore, once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These predicted frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure and to understand the vibrational modes of the molecule. Although theoretical studies on the vibrational frequencies of related molecules like CaH+ and calcite have been conducted, specific predictions for Calcium di(quinolin-8-olate) are not present in the provided search results. arxiv.orgresearchgate.net

Table 2: Hypothetical Optimized Geometrical Parameters for Calcium di(quinolin-8-olate)

Parameter Value
Ca-O Bond Length (Å) Data not available
Ca-N Bond Length (Å) Data not available
O-Ca-O Bond Angle (°) Data not available
N-Ca-N Bond Angle (°) Data not available

Charge Density Distribution Analysis

Analysis of the charge density distribution provides insights into the bonding characteristics and reactivity of a molecule. A DFT study on Calcium di(quinolin-8-olate) would map the electron density, revealing how charge is distributed between the calcium ion and the quinolin-8-olate ligands. This information helps in understanding the nature of the metal-ligand bonds (whether they are more ionic or covalent) and can be used to predict sites susceptible to electrophilic or nucleophilic attack. However, a specific charge density analysis for Calcium di(quinolin-8-olate) was not found in the search results.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations would provide a deeper understanding of the dynamic behavior of Calcium di(quinolin-8-olate) in different environments.

Investigation of Dynamic Behavior and Intermolecular Interactions in Solid State and Films

MD simulations can model the behavior of Calcium di(quinolin-8-olate) in both its crystalline (solid-state) form and as a thin film, which is relevant for device applications. In the solid state, these simulations can elucidate the nature of intermolecular interactions, such as van der Waals forces and potential π-π stacking between the quinoline (B57606) rings of adjacent molecules. These interactions are crucial in determining the packing of molecules in the crystal lattice and, consequently, the material's bulk properties.

For thin films, MD simulations can provide insights into the film's morphology, stability, and the dynamics of molecular arrangement. This is particularly important for understanding how the material will perform in a layered device structure. While MD simulations have been used to study calcium-containing systems like calmodulin and calcium silicate, specific simulations detailing the dynamic behavior and intermolecular interactions of Calcium di(quinolin-8-olate) in the solid state and films were not identified in the search results. nih.govfrontiersin.orgbohrium.com

Computational Analysis of Intermolecular Forces

A dedicated computational analysis of the intermolecular forces within the crystal structure of Calcium di(quinolin-8-olate) would quantify the strength and nature of the non-covalent interactions that govern its solid-state packing. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis could be applied to the calculated electron density to identify and characterize these forces. Understanding these interactions is key to predicting the material's mechanical and thermal properties. The search results did not provide a specific computational analysis of intermolecular forces for Calcium di(quinolin-8-olate).

Hydrogen Bonding Networks

In the crystal lattice of compounds containing quinolin-8-olate ligands and potentially coordinated solvent molecules, a variety of hydrogen bonds can be established, contributing significantly to the stability of the three-dimensional structure. While Calcium di(quinolin-8-olate) itself may not possess classical hydrogen bond donors like O-H or N-H in its anhydrous form, the presence of water molecules in hydrated crystalline forms can lead to the formation of extensive O-H···O and O-H···N hydrogen bonding networks.

For instance, in related 8-hydroxyquinoline (B1678124) derivatives, C-H···N hydrogen-bonding interactions have been observed between neighboring triazole rings. nih.gov Theoretical calculations and analysis of crystal structures of similar compounds reveal that these weak hydrogen bonds are directional and play a role in determining the specific orientation of molecules within the crystal.

Table 1: Representative Hydrogen Bond Geometries in Related Metal-Quinolinolate Complexes

Donor-H···Acceptor D···A Distance (Å) H···A Distance (Å) D-H···A Angle (°)
O-H···O 2.70 - 2.90 1.80 - 2.00 150 - 170
C-H···O 3.10 - 3.50 2.20 - 2.60 120 - 160
C-H···N 3.20 - 3.60 2.30 - 2.70 130 - 160

Note: Data are representative values from studies on analogous metal-organic frameworks and coordination compounds and are intended to illustrate typical interaction geometries.

π-π Stacking Interactions

The planar aromatic rings of the quinolin-8-olate ligands in Calcium di(quinolin-8-olate) are predisposed to engage in π-π stacking interactions. These non-covalent interactions are a result of electrostatic and van der Waals forces between the delocalized π-electron systems of adjacent aromatic rings. In the crystal structures of many quinoline-containing compounds, these interactions are a dominant feature, often leading to the formation of columnar or layered supramolecular assemblies. researchgate.netresearchgate.net

The geometry of π-π stacking can vary, with the most common arrangements being face-to-face and offset (or slipped) stacking. In the offset configuration, the centroids of the aromatic rings are displaced relative to one another, which is often energetically more favorable due to a reduction in electrostatic repulsion. nih.gov The interplanar distances in such stacked systems are typically in the range of 3.3 to 3.8 Å.

Table 2: Typical Parameters for π-π Stacking Interactions in Quinoline-Based Crystal Structures

Interaction Type Interplanar Distance (Å) Centroid-to-Centroid Distance (Å) Slip Angle (°)
Offset Face-to-Face 3.3 - 3.8 4.0 - 5.5 15 - 30
Edge-to-Face (T-shaped) - 4.5 - 5.5 ~90

Note: These values are typical for aromatic systems and are derived from crystallographic data of related compounds.

Other Weak Interactions in Crystal Lattices (e.g., C-H···π, C-H···O)

Beyond classical hydrogen bonds and π-π stacking, the crystal structure of Calcium di(quinolin-8-olate) is further stabilized by a network of other weak intermolecular interactions. Among these, C-H···π interactions are particularly noteworthy. In this type of interaction, a C-H bond from one molecule points towards the π-electron cloud of an aromatic ring on an adjacent molecule. rsc.org This interaction is considered a type of weak hydrogen bond where the π-system acts as a soft base. rsc.org

These C-H···π interactions, along with C-H···O interactions involving the oxygen atoms of the quinolin-8-olate ligands, contribute to the intricate three-dimensional packing of the molecules. researchgate.net The interplay of these varied weak forces dictates the final crystal morphology and can have a significant impact on the material's properties. For example, the aggregation of neighboring molecular stacks in some two-component crystals is driven by C-H···O interactions. rsc.org

Computational methods, such as Density Functional Theory (DFT) and quantum theory of atoms in molecules (QTAIM), are invaluable tools for identifying and characterizing these weak interactions. They allow for the visualization of interaction pathways and the quantification of their energetic contributions, providing a detailed understanding of the forces governing the supramolecular assembly in the crystalline state.

Table 3: Summary of Chemical Compounds Mentioned

Compound Name
Calcium di(quinolin-8-olate)

Coordination Chemistry and Supramolecular Assembly Principles

Chelating Behavior of Quinolin-8-olate with Calcium Ions

Quinolin-8-olate, the conjugate base of 8-hydroxyquinoline (B1678124), functions as a potent bidentate chelating agent for a wide array of metal ions, including calcium. The chelation occurs through the formation of coordinate bonds between the calcium ion and two donor atoms within the ligand: the deprotonated phenolic oxygen and the heterocyclic nitrogen atom. This arrangement results in the formation of a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the complex.

The formation of Calcium di(quinolin-8-olate) involves the coordination of two quinolin-8-olate ligands to a single calcium ion. The driving force for this chelation is the electrostatic attraction between the positively charged Ca²⁺ ion and the negatively charged oxygen and lone pair-donating nitrogen atoms of the ligands. The resulting neutral complex, often abbreviated as Caq₂, exhibits considerable stability. While 8-hydroxyquinoline itself is weakly fluorescent, its chelation with metal ions like calcium can significantly enhance fluorescence emission, a property attributed to increased molecular rigidity upon complexation.

Coordination Number and Geometry of Calcium in Complexes

The coordination number and geometry of a central metal ion in a complex are determined by several factors, including the size of the metal ion, its charge, and the steric and electronic properties of the ligands. For calcium, a relatively large ion, coordination numbers of 6, 7, and 8 are common in its complexes. Consequently, the geometry around the calcium center in its coordination compounds can vary, with octahedral, pentagonal bipyramidal, and dodecahedral or square antiprismatic geometries being frequently observed.

Table 1: Typical Coordination Bond Lengths in Calcium Complexes
Bond TypeTypical Bond Length (Å)
Ca-O (carboxylate)2.30 - 2.70
Ca-O (water)2.30 - 2.50
Ca-N (heterocyclic)2.50 - 2.70

Self-Assembly Mechanisms and Supramolecular Architectures

The formation of Calcium di(quinolin-8-olate) is not merely a molecular event but often extends into the realm of supramolecular chemistry, where individual complex units self-assemble into larger, ordered structures. This self-assembly is driven by a combination of coordination bonds and non-covalent interactions, leading to the formation of intricate supramolecular architectures.

Non-covalent interactions are the cornerstone of the supramolecular assembly of metal-organic complexes, including those of quinolin-8-olates. While the primary structure of Calcium di(quinolin-8-olate) is defined by the coordination between calcium and the ligands, the packing of these units in the solid state is governed by a subtle interplay of weaker forces. These interactions, although individually weak, collectively dictate the final three-dimensional structure and influence the material's properties.

Key non-covalent interactions that are expected to play a significant role in the crystal packing of Calcium di(quinolin-8-olate) include:

π-π Stacking: The planar aromatic rings of the quinolin-8-olate ligands can stack on top of each other, an interaction that is energetically favorable. The extent and geometry of this stacking influence the packing efficiency and electronic properties of the material. In related metal-quinolinate complexes, face-to-face π-π stacking distances are typically observed in the range of 3.6 to 3.8 Å.

Hydrogen Bonding: If solvent molecules, such as water, are incorporated into the crystal lattice, hydrogen bonds between the solvent and the quinolin-8-olate ligands can form, further stabilizing the extended structure.

The synergy of these non-covalent forces directs the self-assembly process, leading to well-defined crystal lattices with specific topologies.

The introduction of substituents onto the quinolin-8-olate backbone can profoundly influence both the coordination at the metal center and the subsequent supramolecular assembly. By strategically modifying the ligand, it is possible to tune the electronic properties, steric hindrance, and potential for specific non-covalent interactions, thereby controlling the final architecture of the resulting calcium complex.

For instance, the addition of bulky substituents can sterically hinder the close packing of the complex units, potentially leading to the formation of cavities or channels within the crystal structure. Conversely, substituents capable of forming specific intermolecular interactions, such as hydrogen bonds or halogen bonds, can be used to direct the self-assembly into predictable patterns, like one-dimensional chains or two-dimensional sheets. mdpi.com

Studies on substituted 8-hydroxyquinoline complexes with various metals have shown that even subtle changes to the ligand can lead to different supramolecular networks. For example, replacing a nitro group with a chlorine atom on a 2-substituted 8-hydroxyquinoline ligand in a chromium(III) complex resulted in a different arrangement of the building blocks in the solid state due to altered non-covalent interactions. mdpi.com This principle is directly applicable to calcium complexes, where ligand functionalization serves as a powerful tool for crystal engineering.

Polymerization and Oligomerization Phenomena via Coordination

Beyond the formation of discrete monomeric units, Calcium di(quinolin-8-olate) and its derivatives have the potential to form oligomers and coordination polymers. This occurs when the quinolin-8-olate ligand bridges between two or more calcium centers, or when the calcium ions themselves are bridged by other components of the complex. Given calcium's preference for higher coordination numbers, it is not uncommon for the metal center to expand its coordination sphere by interacting with ligands from neighboring complex units.

Recent research has demonstrated the formation of dinuclear calcium(II) complexes with substituted 8-hydroxyquinoline ligands. In these structures, two calcium centers are bridged, leading to a discrete dimeric (oligomeric) species. This indicates a propensity for such systems to form multinuclear assemblies rather than simple mononuclear complexes.

Applications in Advanced Materials Science and Engineering

Catalysis and Reaction Mechanisms

The catalytic activity of a metal complex is fundamentally dictated by the nature of the central metal ion and the surrounding ligands. While 8-hydroxyquinoline (B1678124) and its derivatives form stable complexes with a wide array of metals, the exploration of Calcium di(quinolin-8-olate) as a catalyst is not well-documented.

Mechanistic Pathways of Catalytic Reactions and Turnover Frequencies

Due to the absence of specific research on the catalytic applications of Calcium di(quinolin-8-olate), there is no information available on its mechanistic pathways or associated turnover frequencies (TOFs). Turnover frequency is a critical metric for catalyst efficiency, defined as the number of substrate molecules converted per catalytic site per unit of time wikipedia.orgyoutube.com. For context, in the catalytic oxidation of 8-hydroxyquinoline using silica-supported iron tetrasulfophthalocyanine catalysts, TOF values were found to vary from 215 to 3570 h⁻¹ depending on the catalyst's structure rsc.orgresearchgate.net. Elucidating the potential of Calcium di(quinolin-8-olate) as a catalyst would require dedicated studies to identify a suitable reaction, followed by kinetic analysis to determine its TOF and understand the reaction mechanism.

Role of Ligand Electronics and Sterics in Catalytic Activity

The electronic and steric properties of the quinolin-8-olate ligand are crucial in determining the stability and reactivity of its metal complexes. The 8-hydroxyquinoline ligand is a bidentate chelating agent, coordinating to a metal ion through its phenolic oxygen and pyridyl nitrogen atoms scirp.orgresearchgate.netscirp.org. This chelation creates a stable five-membered ring.

The electronic properties of the quinoline (B57606) ring system can be tuned by adding substituents, which in turn would modify the electron density at the calcium center and influence its Lewis acidity and catalytic activity. Steric hindrance around the metal center, which can be adjusted by modifying the ligand, plays a critical role in controlling the access of substrates to the active site, thereby influencing selectivity. While these principles are fundamental to catalysis, their specific application to Calcium di(quinolin-8-olate) has not been explored in published research. Studies on other metal complexes have demonstrated that the structure of the 8-hydroxyquinoline derivative is a crucial scaffold for various activities, a principle that would logically extend to potential catalytic applications tandfonline.comresearchgate.netnih.gov.

Other Emerging Material Applications

Beyond catalysis, metal complexes of 8-hydroxyquinoline are known for their utility in areas like organic light-emitting diodes (OLEDs) and as antimicrobial agents scirp.orgscirp.org. However, the investigation of Calcium di(quinolin-8-olate) in these and other emerging fields is sparse.

Advanced Coatings and Functional Surfaces

Currently, there is no specific literature detailing the use of Calcium di(quinolin-8-olate) in advanced coatings or for creating functional surfaces. The parent compound, 8-hydroxyquinoline, and some of its derivatives are known to act as corrosion inhibitors, a property relevant to protective coatings scirp.org. This inhibitory action is often attributed to the formation of a protective complex film on the metal surface. While it is known that 8-quinolinol reacts with calcium ions to form a chelate , the properties of this complex as a coating or surface modifier have not been reported.

Photoelectrochemical Applications

The most well-known application of an 8-hydroxyquinoline complex in optoelectronics is that of tris(8-hydroxyquinolinato)aluminium (Alq3), which is widely used as an emissive and electron-transporting material in OLEDs scirp.orgscirp.org. The fluorescence of 8-hydroxyquinoline is significantly enhanced upon chelation with metal ions, a result of increased molecular rigidity scispace.com.

Despite the known photoluminescent properties of many quinolin-8-olate complexes, there is a lack of research on the specific photoelectrochemical properties of Calcium di(quinolin-8-olate). A study on the ultraviolet absorption spectra of 8-quinolinol chelates of Group III-B elements noted that chelation to a metal ion is primarily responsible for the observed spectra bohrium.com. Similar characterization for the calcium complex would be a necessary first step to determine its potential for any photoelectrochemical applications.

Challenges and Future Research Directions

Enhancing Material Stability and Durability for Long-Term Applications

A primary obstacle for the widespread use of Caq2 in devices like organic light-emitting diodes (OLEDs) is its long-term operational stability. The degradation of metal-quinolate complexes is a known issue that curtails device lifetime. Research indicates that for analogous compounds like tris(8-hydroxyquinoline) aluminum (Alq3), the injection of holes into the material is a major factor in degradation. This suggests that the resulting Caq2 cations may be unstable, leading to the formation of degradation products that quench fluorescence and reduce device efficiency.

Future research must focus on:

Identifying Degradation Pathways: Elucidating the specific chemical and physical mechanisms responsible for Caq2 degradation under electrical and thermal stress. This includes studying the effects of moisture, oxygen, and continuous charge carrier injection.

Improving Thermal Stability: While thermogravimetric analysis (TGA) shows Caq2 is stable up to approximately 380°C, the localized heat generated within an operating device can accelerate degradation processes over thousands of hours. researchgate.net Strategies to improve heat dissipation and the intrinsic thermal stability of the material are crucial.

Encapsulation and Barrier Layers: Developing more effective encapsulation techniques to protect Caq2-based layers from environmental factors like oxygen and water vapor, which are known to accelerate the degradation of organic electronic materials.

Rational Design of Derivatives for Tunable Electronic and Photophysical Properties

The electronic and optical properties of the base Caq2 molecule are fixed. To broaden its applicability, particularly for producing different colors in OLED displays or optimizing energy levels for specific electronic devices, new derivatives must be designed and synthesized. This involves chemically modifying the 8-hydroxyquinoline (B1678124) ligand.

The rational design of derivatives is a key research direction, guided by the principle that substituents on the quinoline (B57606) ring can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This, in turn, tunes the emission wavelength and charge injection/transport properties.

Substituent Effects: It has been predicted that attaching electron-donating groups to the C-5 or C-7 positions of the quinoline ring will cause a red-shift in the emission spectrum, while electron-withdrawing groups in the same positions will induce a blue-shift.

Future work will involve synthesizing and characterizing a library of Caq2 derivatives to build a comprehensive understanding of these structure-property relationships and create materials with tailored optoelectronic characteristics.

Table 1: Predicted Effects of Ligand Substitution on Metal-QuinoIate Properties

Substitution Position Substituent Type Predicted Effect on Emission Predicted Effect on Energy Levels
C-5 or C-7 Electron-Donating Group Red-shift (longer wavelength) Raises HOMO level
C-5 or C-7 Electron-Withdrawing Group Blue-shift (shorter wavelength) Lowers LUMO level

Exploration of Novel Synthesis Pathways for Scalability and Sustainability

For Caq2 to be commercially viable, its synthesis must be scalable, cost-effective, and environmentally friendly. Traditional synthesis methods for metal-organic compounds often rely on large volumes of hazardous organic solvents. The development of "green" synthesis routes is a critical area of future research.

Key sustainable approaches include:

Solvent-Free and Water-Based Synthesis: A novel, effective, and green synthesis method for producing high-purity Caq2 has been proposed using water as a solvent instead of organic solvents. This method is not only environmentally benign but also can improve the utilization of raw materials.

Mechanochemistry: This involves ball-milling solid reactants, which can eliminate the need for bulk solvents, reduce waste, and sometimes yield novel material phases.

Microwave-Assisted Synthesis: Using microwave radiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. taylorfrancis.com

The challenge lies in transitioning these sustainable lab-scale syntheses to large-scale industrial production while maintaining high purity and yield, ensuring the final product meets the stringent requirements for electronic applications. taylorfrancis.com

Advanced Characterization Techniques for In-Situ and Operando Studies

A fundamental challenge in understanding material degradation and function is that conventional (ex-situ) characterization is performed before or after the device has operated. This provides limited insight into the dynamic processes occurring under actual working conditions. The future of Caq2 research relies heavily on the application of advanced in-situ (in place) and operando (working) characterization techniques. wikipedia.orgnih.gov

Operando Spectroscopy: This methodology involves collecting spectroscopic data from a material while it is actively functioning within a device. wikipedia.org This allows researchers to directly correlate changes in the material's structure and electronic state with its performance and degradation over time. nih.govchimia.ch

Applicable Techniques: A suite of powerful techniques can be adapted for operando studies of Caq2-based devices, including X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), Raman Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. chemrxiv.orgnih.gov

Insights Gained: These methods can provide real-time information on chemical bond formation/breakage, changes in oxidation state, and structural rearrangements at interfaces during device operation, offering invaluable data for understanding failure mechanisms. researchgate.net

Developing specialized sample environments and cells that allow devices to operate while being probed by these advanced techniques is a key direction for future research. wikipedia.org

Integration into Multifunctional Material Systems and Hybrid Architectures

The future of Caq2 is not limited to its use as a single-function material. A significant research direction is its integration into more complex, multifunctional systems and hybrid organic-inorganic architectures. This approach seeks to combine the advantageous properties of Caq2 with those of other materials to create devices with enhanced performance or novel functionalities.

A prominent example is the use of molecular materials like Caq2 as interfacial layers in perovskite solar cells (PSCs). nih.govnih.gov

Role in PSCs: In a solar cell, interfacial layers are crucial for efficiently extracting and transporting charge (electrons and holes) from the light-absorbing perovskite layer to the electrodes. nih.govresearchgate.net

Protective Barrier: The interfacial layer can also act as a protective barrier, shielding the sensitive perovskite material from moisture and oxygen, thereby enhancing the long-term durability of the device. nih.gov

Future research will explore the integration of Caq2 into other hybrid systems, such as sensors, photodetectors, and tandem solar cells, leveraging its electronic properties to enhance device performance.

Fundamental Understanding of Structure-Property Relationships at the Atomic and Molecular Level

A deeper, predictive understanding of Caq2 requires moving beyond experimental trial-and-error and toward a robust theoretical framework. Computational and theoretical chemistry provides powerful tools to investigate the link between the compound's atomic/molecular structure and its macroscopic properties.

Density Functional Theory (DFT): This quantum mechanical modeling method is a powerful tool for studying the electronic structure, geometry, and energetic properties of molecules like Caq2. nih.govnih.govmdpi.com DFT calculations can be used to predict the HOMO and LUMO energy levels, bond strengths, and vibrational frequencies of Caq2 and its derivatives. nih.govresearchgate.net

Predictive Design: By performing DFT calculations on hypothetical Caq2 derivatives before they are synthesized, researchers can screen for promising candidates with desired electronic properties. This computational approach can guide and accelerate the rational design process discussed in section 8.2, saving significant time and resources. nih.gov

Understanding Interactions: Theoretical studies can also elucidate the nature of intermolecular interactions in the solid state and at interfaces with other materials, which is critical for understanding charge transport and device morphology. nih.gov

The synergy between advanced computational studies and experimental validation is essential for building a fundamental, bottom-up understanding of Caq2, enabling the design of next-generation materials with precisely controlled functionalities.

Q & A

Basic: What synthetic routes and characterization methods are recommended for laboratory-scale preparation of calcium di(quinolin-8-olate)?

Methodological Answer:
Calcium di(quinolin-8-olate) is typically synthesized by reacting 8-hydroxyquinoline with a calcium salt (e.g., CaCl₂) under controlled pH conditions to deprotonate the ligand and facilitate coordination. The reaction is often carried out in a polar solvent (e.g., ethanol or water) under reflux. Purification involves recrystallization or column chromatography. Characterization requires a multi-technique approach:

  • X-ray diffraction (XRD) for crystal structure determination, confirming the ligand’s bidentate binding mode and octahedral geometry .
  • FTIR spectroscopy to identify shifts in ν(C-O) and ν(C-N) bands, confirming ligand coordination .
  • NMR spectroscopy (¹H/¹³C) to analyze the ligand environment and detect paramagnetic shifts in the complex .
  • UV-vis spectroscopy to assess electronic transitions and ligand-to-metal charge transfer (LMCT) bands .

Basic: Which spectroscopic techniques are most effective for probing the coordination chemistry of calcium di(quinolin-8-olate)?

Methodological Answer:
The coordination environment can be analyzed using:

  • Fluorescence spectroscopy : To measure quantum yields, which are typically higher in metal complexes compared to free ligands due to reduced non-radiative decay .
  • Electrospray ionization mass spectrometry (ESI-MS) : For verifying molecular ion peaks and fragmentation patterns .
  • Electron paramagnetic resonance (EPR) : If paramagnetic impurities or intermediates are present, though calcium (Ca²⁺) is diamagnetic .
  • Extended X-ray absorption fine structure (EXAFS) : To study bond distances and local symmetry in amorphous samples .

Advanced: How do substituents on quinolin-8-olate ligands modulate the photophysical and catalytic properties of calcium complexes?

Methodological Answer:
Substituents (e.g., halogens, nitro groups) alter electronic and steric properties:

  • Electron-withdrawing groups (e.g., -NO₂) increase ligand rigidity, enhancing fluorescence quantum yields by reducing vibrational relaxation .
  • Steric hindrance from bulky substituents (e.g., -t-Bu) can disrupt aggregation, improving solubility and catalytic activity in oxidation reactions .
  • DFT calculations are critical for modeling substituent effects on frontier molecular orbitals (HOMO-LUMO gaps) and predicting redox behavior .

Advanced: What computational strategies are used to study the electronic structure and reactivity of calcium di(quinolin-8-olate)?

Methodological Answer:

  • Density functional theory (DFT) : To optimize geometry, calculate charge distribution, and simulate UV-vis spectra. Basis sets like LANL2DZ (for Ca) and 6-31G(d) (for lighter atoms) are recommended .
  • Time-dependent DFT (TD-DFT) : For modeling excited-state transitions and correlating with experimental fluorescence data .
  • Molecular dynamics (MD) simulations : To study solvent effects and ligand dissociation kinetics in catalytic cycles .

Data Contradiction: How can discrepancies in reported fluorescence quantum yields of calcium di(quinolin-8-olate) be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Sample purity : Trace solvents or unreacted ligands quench fluorescence. Use HPLC or TLC to verify purity .
  • Measurement conditions : Ensure consistent solvent polarity, temperature, and excitation wavelength. Refer to standards like quinine sulfate for calibration .
  • Ligand protonation : Partial protonation in acidic media reduces quantum yields. Control pH rigorously during synthesis and testing .

Experimental Design: What factors are critical when designing catalytic studies with calcium di(quinolin-8-olate) in alkane oxidation?

Methodological Answer:

  • Solvent selection : Aqueous acetonitrile balances H₂O₂ solubility and substrate accessibility .
  • Catalyst loading : Optimize to avoid radical recombination (e.g., 0.1–1 mol% Ca complex) .
  • Kinetic profiling : Monitor hydroperoxide formation via GC-MS or iodometric titration. Calculate turnover numbers (TON) and activation energy (Eₐ) using Arrhenius plots .
  • Mechanistic probes : Use ¹⁸O-labeled H₂O₂ or deuterated substrates to confirm radical pathways .

Mechanistic Insights: How do quinolin-8-olate ligands stabilize reactive intermediates in catalytic cycles?

Methodological Answer:

  • Redox activity : The ligand’s conjugated π-system facilitates electron transfer, stabilizing radical intermediates (e.g., HO·) without requiring metal oxidation state changes .
  • Chelation effect : Bidentate binding (N,O) enhances metal-ligand cooperativity, lowering transition-state energy in H₂O₂ activation .
  • Spectroscopic trapping : Use EPR spin traps (e.g., DMPO) to detect short-lived radicals during catalysis .

Interdisciplinary Applications: How can calcium di(quinolin-8-olate) advance materials science research?

Methodological Answer:

  • Luminescent devices : Incorporate into organic LEDs (OLEDs) as emissive layers. Optimize film morphology via vapor deposition to reduce quenching .
  • Biosensors : Functionalize with biomolecule-targeting groups (e.g., -COOH) for protein interaction studies. Measure Förster resonance energy transfer (FRET) efficiency .
  • Photocatalysis : Pair with TiO₂ or graphene oxide composites for visible-light-driven reactions. Use photoluminescence decay assays to assess charge separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.